Structural Isomer Differentiation: Benzothiazol-2-ylidene Benzamide vs. Thiazol-2-yl Ester-Oxime with Identical Molecular Formula
The compound [1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] 4-chlorobenzoate (CAS 477858-08-5) shares the identical molecular formula C₁₉H₁₅ClN₂O₂S and molecular weight (370.85 g/mol) with the title compound, yet possesses a fundamentally different connectivity: an ester linkage rather than a benzamide ylidene. The title compound features a benzothiazole ring (6:5 fused bicycle) with an exocyclic N=C bond to the benzamide carbonyl, whereas CAS 477858-08-5 contains a monocyclic thiazole ring linked via an oxime-ester bridge. This connectivity difference is non-trivial: benzothiazol-2-ylidene benzamides have been reported as kinase inhibitor scaffolds (US Patent US20100081653A1) and alkaline phosphatase inhibitors, whereas thiazol-2-yl ester-oximes lack peer-reviewed target-engagement data. [1] Procurement confusion between these MF-identical species can lead to erroneous biological results; the title compound's InChI Key (BIWOUBLXWUAWPX-VZCXRCSSSA-N) provides unambiguous digital discrimination.
| Evidence Dimension | Molecular connectivity (scaffold class) at identical molecular formula |
|---|---|
| Target Compound Data | Benzothiazol-2(3H)-ylidene benzamide scaffold; para-acetyl substitution; N3-allyl; 6-Cl. InChI Key: BIWOUBLXWUAWPX-VZCXRCSSSA-N |
| Comparator Or Baseline | CAS 477858-08-5: thiazol-2-yl ester-oxime scaffold; 4-methyl-2-phenyl-thiazole; 4-chlorobenzoate ester. InChI Key: not identical. |
| Quantified Difference | Scaffold divergence: benzothiazole (6:5 bicycle) vs. monocyclic thiazole; benzamide ylidene vs. ester-oxime linkage. MF identical (C₁₉H₁₅ClN₂O₂S), MW identical (370.85 Da). |
| Conditions | Structural identity verified by IUPAC name, InChI Key, and CAS registry cross-reference (vendor technical datasheets: EvitaChem, AKSci). |
Why This Matters
Procurement of the incorrect structural isomer (same MF, same MW) can invalidate SAR studies or biochemical assays if not excluded by InChI Key verification prior to purchase.
- [1] US Patent US20100081653A1. 2-[1H-Benzimidazol-2(3H)-ylidene]-2-(pyrimidin-2-yl)acetamides and 2-[benzothiazol-2(3H)-ylidene]-2-(pyrimidin-2-yl)acetamides as kinase inhibitors. Filed 2009-09-25. View Source
